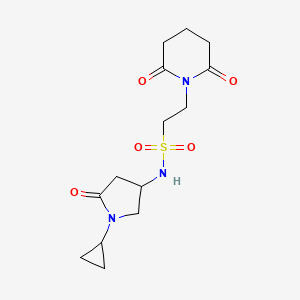

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide is a synthetic sulfonamide derivative featuring a cyclopropyl-substituted pyrrolidinone core linked to a 2,6-dioxopiperidine moiety via an ethanesulfonamide bridge. This compound is structurally distinguished by its dual heterocyclic system: the 5-oxopyrrolidin-3-yl group introduces a strained, electron-deficient lactam ring, while the 2,6-dioxopiperidin-1-yl group contributes a conformationally flexible, oxygen-rich scaffold.

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5S/c18-12-2-1-3-13(19)16(12)6-7-23(21,22)15-10-8-14(20)17(9-10)11-4-5-11/h10-11,15H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWODVZPLYYTVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone and piperidinedione intermediates, followed by their coupling through an ethane-1-sulfonamide linker. Common reagents might include cyclopropylamine, various protecting groups, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the cyclopropyl or pyrrolidinone rings.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone or piperidinedione rings.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at the sulfonamide or ethane linker.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like KMnO4 or H2O2, reducing agents like NaBH4 or LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts if necessary.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Studying its interactions with biological macromolecules or its effects on cellular processes.

Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Target Compound:

- Core: Cyclopropyl-pyrrolidinone.

- Sulfonamide Substituent : 2,6-dioxopiperidin-1-yl.

- Dioxopiperidine provides hydrogen-bonding sites (two ketone groups).

Comparative Compounds from :

2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide

- Core : Ethyl-substituted cyclopentyl fused to a pyrrolo-triazolo-pyrazine heterocycle.

- Sulfonamide Substituent : 4,4-difluoropiperidin-1-yl.

- Key Features :

- Fluorine atoms enhance metabolic stability and lipophilicity.

- Bulky pyrrolo-triazolo-pyrazine may improve target selectivity .

N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide

- Sulfonamide Substituent : 2H-1,2,3-triazol-2-yl.

- Key Features :

N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(1H-1,2,3-triazol-1-yl)ethanesulfonamide

- Sulfonamide Substituent : 1H-1,2,3-triazol-1-yl.

- Key Features :

- Triazole regiochemistry (1H vs. 2H) alters electronic distribution, influencing interactions with charged residues in target proteins .

Pharmacological Implications

| Parameter | Target Compound | Compound 1 (4,4-difluoropiperidinyl) | Compound 2 (2H-triazolyl) | Compound 3 (1H-triazolyl) |

|---|---|---|---|---|

| Molecular Weight | ~393.4 g/mol (estimated) | ~568.6 g/mol | ~531.6 g/mol | ~531.6 g/mol |

| Polar Surface Area | High (due to dioxopiperidine) | Moderate (fluorine reduces polarity) | High (triazole) | High (triazole) |

| Metabolic Stability | Likely moderate (lactam hydrolysis) | High (fluorine blocks oxidation) | Moderate | Moderate |

| Target Selectivity | Broad (flexible dioxopiperidine) | Narrow (bulky heterocycle) | Intermediate | Intermediate |

Note: Data inferred from structural analogs in the patent literature; exact values require experimental validation .

Research Findings and Mechanistic Insights

- Target Compound : The dioxopiperidine moiety may act as a phosphate mimic, making it suitable for kinase inhibition. Its cyclopropane ring could enforce a specific conformation, improving binding to ATP pockets.

- Compound 1 : The difluoropiperidine group likely reduces CYP450-mediated metabolism, enhancing half-life in vivo.

- Compounds 2 & 3 : Triazole substituents may engage in π-π stacking with aromatic residues (e.g., tyrosine or phenylalanine) in target enzymes, but regiochemical differences could lead to divergent potency .

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide is a compound with a complex structure that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on the latest scientific findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Cyclopropyl Group : This contributes to the compound's unique steric and electronic properties.

- Pyrrolidinone Ring : This moiety is often associated with biological activity due to its ability to mimic natural substrates.

- Dioxopiperidine Moiety : This structure is known for its role in enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity for these targets can modulate various biochemical pathways, which may result in therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell signaling.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on COX Inhibition :

-

Antimicrobial Testing :

- In a study evaluating the antimicrobial efficacy of various sulfonamide compounds, this specific derivative showed promising results against Gram-positive bacteria, indicating its potential use in treating bacterial infections.

- Cancer Cell Line Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.